2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-12(2)7(14)4-15-8-10-5(9)3-6(13)11-8/h3H,4H2,1-2H3,(H3,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUIKDWCPCMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351376 | |
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571922-95-7 | |
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiolation of Pyrimidine Derivatives
Detailed Experimental Procedures
Representative Procedure for Intermediate Formation
- A 4-iodo-2,6-dimethyl-benzenamine derivative is reacted with acrylonitrile in N,N-dimethylacetamide solvent in the presence of sodium acetate and Pd/C catalyst at 130–140 °C under nitrogen atmosphere overnight.
- After reaction completion, the mixture is cooled, diluted with toluene and water, and the organic phase is separated.
- The product is isolated by crystallization after acidification with HCl in 2-propanol, yielding the hydrochloride salt of the intermediate.
One-Pot Synthesis via Nucleophilic Substitution
- The 4-amino-6-hydroxy-2-chloropyrimidine is reacted with a thiol derivative of N,N-dimethylacetamide or its thiolate salt in DMF or DMAc.
- The reaction mixture is heated under inert atmosphere for several hours.
- Upon completion, the reaction is quenched, and the product is purified by extraction, crystallization, or chromatography.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-iodo-2,6-dimethyl-benzenamine + acrylonitrile + Pd/C + sodium acetate | N,N-dimethylacetamide | Pd/C (10%), NaOAc | 130–140 | Overnight | 50–60 (HCl salt) | Intermediate for further coupling |
| 2 | 4-amino-6-hydroxy-2-chloropyrimidine + thiolate of N,N-dimethylacetamide | DMF or DMAc | Base (e.g., NaH, NaOAc) | 80–140 | Several hours | 60–85 | Direct substitution to form thioether |
| 3 | Purification by crystallization or chromatography | Ethanol, 2-propanol | — | Room temp | — | — | Final product isolation and purification |
Analytical Characterization
- The synthesized compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
- Purity is typically assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
- Spectral data corroborate the presence of the amino, hydroxy, thioether, and dimethylacetamide functionalities.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to remove the double bond in the thioacetamide group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thioacetamide derivatives with reduced double bonds.
Substitution: Halogenated derivatives of the amino group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide, show promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting their potential use in developing new antibiotics .
Anti-inflammatory Effects
Pyrimidine compounds are known for their anti-inflammatory properties. This particular compound has been investigated for its ability to inhibit key inflammatory mediators such as prostaglandins and cytokines. The structure–activity relationship (SAR) studies reveal that modifications in the pyrimidine ring can enhance these effects, making it a candidate for treating inflammatory diseases .
Anticancer Potential
There is ongoing research into the anticancer properties of pyrimidine derivatives. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its ability to interfere with DNA synthesis in cancer cells is particularly noteworthy .
Case Studies
Mechanism of Action
The mechanism by which 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the thioacetamide group can participate in redox reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
- Structure : Replaces the hydroxyl group at position 6 with a ketone (oxo group) and substitutes the dimethylacetamide with a 4-phenylthiazole-linked acetamide.
- Synthesis: Synthesized via alkylation of N-(4-acetylphenyl)-2-chloroacetamide with 6-aminothiouracil under basic conditions, yielding 86% efficiency .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)
- Structure : Features a methyl group at position 4 and an oxo group at position 6 on the pyrimidine ring, with a benzyl-substituted acetamide.
- Properties : Melting point 196°C, 66% yield, and distinct NMR shifts (e.g., δ 12.50 ppm for NH-3) .
- Comparison : The methyl group enhances lipophilicity, while the benzyl moiety increases steric bulk, likely reducing membrane permeability compared to the dimethylacetamide group in the target compound.
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Structure : Contains a methyl group at position 6 and an n-butyl chain at position 2 on the pyrimidine ring.
- Synthesis : Prepared via haloformate-mediated coupling of pyrimidinyl acetic acid with dimethylamine .
- Functional Impact: The n-butyl chain introduces significant hydrophobicity, which may enhance binding to lipophilic enzyme pockets but reduce aqueous solubility relative to the target compound’s amino-hydroxyl configuration.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Hydrogen Bonding : The target compound’s 6-hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to oxo-containing analogs .
- Lipophilicity : Alkyl chains (e.g., n-butyl in ) increase logP values, favoring passive diffusion but risking metabolic instability.
Biological Activity
The compound 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide (commonly referred to as compound 1 ) is a pyrimidine derivative notable for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and safety profiles based on recent research findings.
Chemical Structure and Properties
Compound 1 is characterized by a pyrimidine ring with an amino and hydroxy group at specific positions, along with a thioether linkage and a dimethylacetamide moiety. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compound 1 exhibits several mechanisms contributing to its biological activity:
- Antiviral Activity : Recent studies have shown that pyrimidine derivatives, including compound 1, can inhibit viral replication. For example, it demonstrated significant antiviral effects against influenza A virus strains, reducing viral load in infected models .
- Anticancer Properties : Compound 1 has been evaluated for its cytotoxic effects on various cancer cell lines. It showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately . The compound also induced apoptosis and inhibited metastasis in vivo.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis .
Safety and Toxicity Profile
The safety profile of compound 1 was assessed through various toxicological studies. In vivo studies indicated no significant mutagenic effects, with observed NOAEL values suggesting a favorable safety margin for oral administration at doses up to .
Case Studies
Several case studies have highlighted the efficacy of compound 1 in different therapeutic contexts:
- Influenza Treatment : In a controlled study involving mice infected with influenza A virus, administration of compound 1 resulted in over a two-log reduction in viral load, demonstrating its potential as an antiviral agent .
- Breast Cancer Metastasis : In another study, mice treated with compound 1 showed reduced metastatic nodules when inoculated with MDA-MB-231 cells, indicating its potential utility in cancer therapy .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core followed by thioether linkage and acetamide functionalization. Key steps include:
- Core assembly : Condensation of 4-amino-6-hydroxypyrimidine-2-thiol with a halogenated intermediate (e.g., bromoacetamide derivatives) under basic conditions (e.g., triethylamine in dichloromethane) .
- Thioether formation : Requires careful control of stoichiometry and temperature (40–60°C) to avoid side reactions like disulfide formation .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethanol or methanol aids in crystallization .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the pyrimidine ring, thioether linkage, and dimethylacetamide groups. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHNOS) and detects isotopic patterns for sulfur .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of thioacetamide-pyrimidine hybrids?
Competing pathways (e.g., oxidation of thiol groups or over-alkylation) are addressed via:
- Catalyst modulation : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the thiol group, reducing side reactions .
- Temperature gradients : Slow heating (ramp from 25°C to 60°C over 2 hours) minimizes thermal degradation of the pyrimidine ring .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sulfur intermediates .
Q. How do structural modifications to the pyrimidine or acetamide moieties affect biological activity, and what methods validate these relationships?
- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., chloro at C5) enhances binding to enzymatic targets (e.g., thymidylate synthase), validated via molecular docking (AutoDock Vina) and kinetic assays .
- Acetamide tuning : N,N-dimethyl substitution increases lipophilicity (logP ~1.8), improving membrane permeability. This is assessed via Caco-2 cell monolayer assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and use internal controls (e.g., doxorubicin for cytotoxicity) .
- Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC-UV at 254 nm .
Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models predict binding stability to targets like DHFR (dihydrofolate reductase). Key interactions include hydrogen bonds with Arg and hydrophobic contacts with Phe .
- Validation : Compare computational ΔG (binding energy) with experimental values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Challenges
Q. How is regioselectivity controlled during the thioether linkage formation?
Regioselectivity is governed by:
- Base strength : Stronger bases (e.g., NaH) favor S-alkylation over O-alkylation due to higher thiophilicity .
- Steric effects : Bulky substituents on the pyrimidine ring direct thiol attack to less hindered positions (e.g., C2 over C4) .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane 3:7 to 6:4) removes polar byproducts .
- Recrystallization : Ethanol/water (8:2) yields needle-shaped crystals suitable for X-ray diffraction studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
